N-(Adamantan-1-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with significant potential in scientific research. This compound features a unique structural arrangement that includes an adamantane moiety, a thiazolidine ring, and various functional groups that contribute to its chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 470.65 g/mol. The compound is typically available in a purity of about 95%.
This compound is classified under synthetic organic compounds and is often explored for its potential pharmacological properties. It has been cataloged in databases such as PubChem, which provides detailed information about its structure, properties, and synthesis. The classification of this compound suggests that it may have applications in medicinal chemistry and drug development.
The synthesis of N-(Adamantan-1-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. While specific synthetic protocols are not detailed in the search results, compounds of this nature are generally synthesized through:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of N-(Adamantan-1-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can be represented using various structural formulas:
InChI=1S/C25H30N2O3S2/c1-30-20-6-4-16(5-7-20)12-21-23(29)27(24(31)32-21)8-2-3-22(28)26-25-13-17-9-18(14-25)11-19(10-17)15-25/h4-7,12,17-19H,2-3,8-11,13-15H2,1H3,(H,26,28)/b21-12The Isomeric SMILES representation is: COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4.
These representations provide insight into the connectivity and spatial arrangement of atoms within the molecule.
While specific chemical reactions involving N-(Adamantan-1-yl)-3-(5Z)-5-[4-(ethylphenyl)methylidene]-4-oxo-thiazolidine are not extensively documented in the search results, compounds with similar structures often participate in various types of reactions:
Understanding these reactions is crucial for exploring the compound's reactivity and potential applications.
The mechanism of action for compounds similar to N-(Adamantan-1-yl)-3-(5Z)-5-[4-(ethylphenyl)methylidene]-4-thiazolidine involves interactions at specific biological targets. While detailed pharmacodynamics for this specific compound are not available, related compounds have shown activity as:
These mechanisms contribute to the biological effects observed in preliminary studies.
The physical properties of N-(Adamantan-1-y)-3-(5Z)-5-[4-(ethylphenyl)methylidene]-4-thiazolidine include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme conditions (e.g., high temperatures or reactive environments).
N-(Adamantan-1-y)-3-(5Z)-5-[4-(ethylphenyl)methylidene]-4-thiazolidine has potential applications in various scientific fields:
These applications highlight the significance of this compound in advancing research across multiple disciplines.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7